Atropine is a tropane alkaloid derived from the plant Atropa belladonna, commonly known as deadly nightshade. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which are part of the parasympathetic nervous system. The compound appears as white crystalline powder or needle-like crystals and has a molecular formula of C₁₇H₂₃NO₃, with a molecular weight of approximately 289.38 g/mol . Atropine is highly soluble in water and is often used in medical settings for various purposes, including treating organophosphate poisoning and bradycardia.
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) []. Acetylcholine is a neurotransmitter that plays a vital role in the nervous system and other bodily functions. By binding to mAChRs, atropine blocks the action of acetylcholine, leading to various physiological effects.
Atropine is a potentially toxic compound. Overdoses can cause a wide range of symptoms, including dry mouth, blurred vision, dilated pupils, rapid heart rate, hallucinations, and even death. It is crucial to handle atropine with care in a laboratory setting and to strictly follow safety protocols.
Atropine acts as a competitive antagonist for muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine in various tissues. This property makes it a valuable tool for researchers studying the role of mAChRs in diverse physiological processes. By selectively blocking specific mAChR subtypes, scientists can elucidate their contributions to functions like:
Recent research suggests that atropine may have potential applications in cancer therapy. Studies have shown that it can:
Atropine's primary chemical reaction involves its interaction with muscarinic acetylcholine receptors. As a competitive antagonist, it binds to these receptors, preventing acetylcholine from exerting its effects on smooth muscle and glands innervated by postganglionic cholinergic nerves . This action leads to various physiological effects such as increased heart rate, dilation of pupils, and reduced secretions from glands. Atropine can also undergo hydrolysis in the liver, resulting in metabolites like noratropine and tropic acid .
Atropine exhibits a range of biological activities due to its anticholinergic properties. Its primary actions include:
Atropine has several important medical applications:
Atropine interacts with various medications and substances:
Several compounds share structural or functional similarities with atropine. Here are some notable examples:
Compound | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Hyoscyamine | Isomer of atropine | Antispasmodic | More potent than atropine for some indications |
Scopolamine | Related alkaloid | Motion sickness treatment | CNS depressant properties; used for nausea |
Ipratropium | Synthetic derivative | Asthma treatment | Primarily acts on respiratory tract; less systemic effects |
Glycopyrrolate | Synthetic derivative | Reducing salivation | More potent antisialagogue effect than atropine |
Atropine's uniqueness lies in its broad range of applications across different medical fields while being effective against specific conditions like organophosphate poisoning and bradycardia. Its ability to cross the blood-brain barrier also distinguishes it from some other anticholinergic agents.
Atropine is a tropane alkaloid with the molecular formula C₁₇H₂₃NO₃ and a molecular weight of 289.37-289.38 grams per mole [1] [2] [3]. The compound exhibits a complex bicyclic structure characterized by an 8-azabicyclo[3.2.1]octane ring system, which forms the fundamental tropane skeleton [1] [25]. The molecular structure consists of a tropine moiety (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid) [4] [7].
The International Union of Pure and Applied Chemistry nomenclature for atropine is (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate [1] [2]. The chemical structure comprises amino alcohol esters, where the ester linkage connects the hydroxyl group of tropine with the carboxyl group of tropic acid [4]. This esterification creates the pharmacologically active compound that maintains the characteristic tropane alkaloid framework [23] [24].
The skeletal arrangement demonstrates the integration of ornithine-derived nitrogen-methylpyrrolinium and malonyl-coenzyme A units, reflecting the biosynthetic origin of tropane alkaloids [28]. The structure includes a tertiary amine nitrogen within the bicyclic system, a phenyl ring attached to the acid component, and a hydroxyl group that contributes to the compound's chemical reactivity [4] [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₂₃NO₃ | Multiple sources [1] [2] [3] |
Molecular Weight (g/mol) | 289.37-289.38 | ChemSpider, PubChem [1] [2] |
International Union of Pure and Applied Chemistry Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate | PubChem [1] |
Chemical Abstract Service Number | 51-55-8 | Multiple sources [3] [4] |
Crystalline Form | Orthorhombic prisms/rhombic needles | United States Department of Agriculture Technical Report [5] |
Atropine exists as a racemic mixture composed of equimolar concentrations of (S)- and (R)-atropine enantiomers [1] [7]. This racemic composition represents a 1:1 ratio of d-hyoscyamine and l-hyoscyamine, where only the l-hyoscyamine component exhibits significant pharmacological activity [7] [9] [12]. The racemic nature of atropine renders the compound optically inactive, distinguishing it from its individual enantiomeric components [4] [8].
The racemic composition significantly impacts the compound's overall activity profile, as d-hyoscyamine demonstrates substantially reduced antimuscarinic potency compared to l-hyoscyamine [24] [27]. Research indicates that l-hyoscyamine possesses approximately 98 percent of the anticholinergic power of atropine, while the d-isomer contributes minimally to the biological effects [27]. This stereochemical relationship explains why atropine, despite being a racemic mixture, retains significant pharmacological activity through the contribution of its active l-hyoscyamine component [24] [27].
The stereoisomeric relationship between atropine and hyoscyamine represents a fundamental aspect of tropane alkaloid chemistry [9] [12]. Hyoscyamine exists as the pure l-enantiomer (levorotatory isomer), while atropine constitutes the racemic mixture containing both d- and l-hyoscyamine in equal proportions [7] [27]. This relationship establishes atropine as racemic hyoscyamine, where the stereochemical configuration at the α-carbon of the tropic acid moiety determines the enantiomeric identity [9] [24].
The conversion from l-hyoscyamine to racemic atropine occurs through epimerization at the benzyl stereocenter during chemical processing [9]. The configurational instability at this position facilitates the interconversion between the two enantiomeric forms under conditions commonly encountered during extraction and purification [9]. This stereochemical lability results from the relatively low energy barrier associated with inversion at the α-carbon adjacent to the phenyl group [9].
Comparative analysis reveals distinct differences in the stereochemical behavior of related tropane alkaloids [24] [27]. Scopolamine maintains its stereochemical integrity more effectively than hyoscyamine, demonstrating greater configurational stability under similar processing conditions [24]. The structural difference lies in the presence of an epoxide bridge in scopolamine, which restricts conformational flexibility and reduces the tendency toward racemization [24]. These stereochemical considerations are crucial for understanding the relationship between structure and stability in tropane alkaloid chemistry [23] [24].
Atropine contains three to four stereogenic centers, with three classified as chirotopic and one as achirotopic according to established stereochemical terminology [6]. The chirotopic centers include the bridgehead carbons of the tropane ring system and the benzylic carbon of the tropic acid component [6]. These stereogenic centers can be assigned R or S configurations based on Cahn-Ingold-Prelog priority rules [6] [7].
The primary stereogenic center of greatest significance is located at the α-carbon of the tropic acid moiety, which bears the hydroxyl group and determines the enantiomeric identity of the molecule [6] [20]. This center exhibits low configurational stability, facilitating the racemization process that converts pure l-hyoscyamine to racemic atropine [9]. The remaining stereogenic centers within the tropane ring system demonstrate greater configurational stability due to the rigid bicyclic framework [6].
Conformational analysis using nuclear magnetic resonance and dipole moment measurements reveals specific spatial arrangements within the atropine molecule [10]. The ester group adopts a cis conformation relative to the tropane ring system, with the phenyl-CH(CH₂OH)-CO grouping existing in equilibrium between distinct conformational states [10]. These conformational preferences influence the three-dimensional arrangement of the molecule and affect the accessibility of the stereogenic centers to chemical and enzymatic transformations [10].
Stereochemical Property | Description |
---|---|
Number of Stereogenic Centers | 3-4 stereogenic centers (3 chirotopic, 1 achirotopic) [6] |
Racemic Composition | 1:1 ratio of (R)- and (S)-atropine [1] [7] |
Configurational Stability | Low stability at benzyl stereocenter [9] |
Optical Activity | Optically inactive (racemic mixture) [4] [8] |
Enantiomeric Relationship | Atropine = racemic hyoscyamine [7] [27] |
Atropine exhibits a melting point range of 114-118°C under standard atmospheric conditions [4] [5] [16] [32]. The compound appears as white crystalline powder or colorless crystals with an odorless characteristic [4] [5] [16]. When subjected to controlled thermal analysis, atropine demonstrates specific crystalline forms including orthorhombic prisms from acetone and rhombic needles from dilute alcohol solutions [5].
Thermal stability studies reveal that atropine undergoes systematic degradation patterns at elevated temperatures [14]. At temperatures not exceeding 250°C, the primary degradation mechanisms involve water elimination and cleavage of the ester bond [14]. The thermal energy at this temperature range is sufficient only for low-energy reactions such as functional group elimination, resulting in the formation of dehydrated atropine derivatives and tropine through ester bond cleavage [14].
At higher temperatures approaching 275°C, atropine experiences almost complete thermal degradation through multiple pathways [14]. The elimination of formaldehyde becomes the predominant degradation mechanism at these elevated temperatures, where sufficient thermal energy exists to break high-energy chemical bonds [14]. These thermal degradation patterns demonstrate temperature-dependent reaction pathways, with atropine showing greater thermal lability compared to structurally related scopolamine under identical conditions [14].
The sublimation behavior of atropine occurs at 83-88°C under reduced pressure conditions of 0.02 millimeters of mercury [16]. This sublimation characteristic provides an alternative method for purification and demonstrates the volatility properties of the compound under specific pressure and temperature combinations [16]. The thermal behavior data indicate that atropine requires careful temperature control during processing and storage to maintain chemical integrity [14].
Atropine demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure [16] [31] [32] [33]. In aqueous systems, atropine exhibits limited solubility with values ranging from 0.22 milligrams per 100 milliliters at 25°C to 1.6 grams per liter at 18°C [16] [31]. The compound shows enhanced aqueous solubility in phosphate-buffered saline at physiological pH 7.2, reaching approximately 10 milligrams per milliliter [31].
Organic solvents provide significantly enhanced solubility for atropine, with ethanol demonstrating the highest solubility values [31] [32] [33]. Solubility in ethanol ranges from 16 milligrams per milliliter to 58 milligrams per milliliter, with some sources reporting values as high as 500 milligrams per milliliter [31] [32] [33]. Dimethyl sulfoxide and dimethyl formamide also serve as effective solvents, with solubilities of 10-58 milligrams per milliliter and 2 milligrams per milliliter, respectively [31] [33].
Halogenated solvents show moderate solubility characteristics for atropine [16]. Chloroform dissolves atropine at concentrations of 6.756 grams per 100 milliliters, while dichloromethane achieves similar solubility at 6.523 grams per 100 milliliters [16]. Aromatic solvents like benzene demonstrate lower solubility values of 0.9214 grams per 100 milliliters, and diethyl ether shows minimal solubility at 0.563 grams per 100 milliliters [16].
Solvent | Solubility | Classification |
---|---|---|
Water (25°C) | 0.22 mg/100 mL [16] | Practically insoluble |
Water (18°C) | 1.6 g/L [4] | Slightly soluble |
Ethanol | 16-58 mg/mL [31] [32] [33] | Very soluble |
Dimethyl sulfoxide | 10-58 mg/mL [31] [33] | Soluble |
Chloroform | 6.756 g/100 mL [16] | Slightly soluble |
Glycerol | 35 mg/mL [32] | Soluble |
Phosphate-buffered saline (pH 7.2) | ~10 mg/mL [31] | Soluble |
Infrared spectroscopy reveals characteristic absorption bands that identify specific functional groups within the atropine molecule [15] [5]. The hydroxyl group demonstrates a broad absorption band at 3204-3470 wavenumbers, corresponding to O-H stretch vibrations [15]. The carbonyl group of the ester linkage produces a distinct absorption at 1720 wavenumbers, confirming the presence of the ester functional group [15].
Aliphatic carbon-hydrogen stretching vibrations appear at 2928-2940 wavenumbers, while the corresponding bending vibrations occur at 1454-1475 wavenumbers [15]. The carbon-nitrogen stretching frequency manifests at 1475 wavenumbers, and carbon-oxygen bond stretching produces a strong absorption band at 1176 wavenumbers [15]. These spectroscopic signatures provide definitive identification of the molecular structure and functional group composition [15].
Ultraviolet spectroscopy in methanol solvent reveals three distinct absorption maxima characteristic of the phenyl chromophore [5]. The absorption peaks occur at 252 nanometers (log ε = 2.22), 258 nanometers (log ε = 2.29), and 262 nanometers (log ε = 2.21) [5]. These absorption characteristics reflect the electronic transitions associated with the aromatic ring system of the tropic acid component [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the atropine molecule [15]. Proton nuclear magnetic resonance analysis shows characteristic chemical shifts, with the hydroxyl proton appearing as a broad signal at 4-5 parts per million [15]. The formation of inclusion complexes with cucurbit [6]uril results in altered chemical shift patterns, demonstrating molecular interactions that affect the electronic environment of specific protons [15].
Spectroscopic Technique | Value/Range | Assignment |
---|---|---|
Infrared - O-H stretch | 3204-3470 cm⁻¹ [15] | Hydroxyl group vibrations |
Infrared - C=O stretch | 1720 cm⁻¹ [15] | Carbonyl stretch |
Infrared - C-H stretch | 2928-2940 cm⁻¹ [15] | Aliphatic C-H stretch |
Ultraviolet - Maximum absorption | 252 nm (log ε = 2.22) [5] | Phenyl absorption |
Ultraviolet - Maximum absorption | 258 nm (log ε = 2.29) [5] | Phenyl absorption |
Nuclear magnetic resonance | δH 4-5 ppm [15] | Hydroxyl proton |
Atropine undergoes hydrolysis through multiple mechanistic pathways depending on the reaction conditions and catalysts present [20] [22] [39]. Under alkaline conditions, nucleophilic attack by hydroxide ions on the electrophilic carbon of the ester group initiates the hydrolysis process [20]. This mechanism involves the formation of a tetrahedral intermediate followed by elimination of the tropine moiety, yielding tropine and tropic acid as the primary hydrolysis products [20] [22].
Acid-catalyzed hydrolysis proceeds through a different mechanistic pathway involving protonation of the carbonyl oxygen, which increases the electrophilicity of the ester carbon [20]. Below pH 3, hydrogen-ion-catalyzed hydrolysis of the protonated form of atropine represents the predominant reaction pathway [20]. Above pH 5, hydroxide-ion-catalyzed hydrolysis becomes the main degradation mechanism [20]. The pH of maximum stability for atropine occurs at 3.7, representing the point of minimal hydrolytic degradation [20].
Enzymatic hydrolysis utilizes tropine esterase to catalyze the cleavage of the ester bond under physiological conditions [22] [39]. This enzymatic pathway produces the same products as chemical hydrolysis but operates under milder conditions with high specificity for the ester linkage [39]. The enzymatic mechanism involves binding of atropine to the active site of tropine esterase, followed by nucleophilic attack by activated water molecules [39].
Thermal hydrolysis occurs at elevated temperatures and involves multiple degradation pathways [14]. At 250°C, water elimination and ester cleavage represent the primary degradation mechanisms, producing tropine and dehydrated derivatives [14]. At higher temperatures of 275°C, formaldehyde elimination becomes predominant, resulting in extensive molecular fragmentation [14]. These thermal processes demonstrate the temperature-dependent nature of atropine degradation pathways [14].
Hydrolysis Type | Primary Products | Reaction Conditions | Mechanism |
---|---|---|---|
Alkaline Hydrolysis | Tropine + Tropic acid [20] [22] | Basic pH, NaOH treatment [20] | Nucleophilic attack on ester carbon [20] |
Acid Hydrolysis | Tropine + Tropic acid [20] | Acidic pH, H⁺ catalysis [20] | Electrophilic activation of carbonyl [20] |
Enzymatic Hydrolysis | Tropine + Tropic acid [39] | Tropine esterase enzyme [39] | Enzyme-mediated ester cleavage [39] |
Thermal Hydrolysis (250°C) | Tropine + Water elimination products [14] | High temperature, gas chromatography inlet [14] | Thermal elimination reactions [14] |
The stability of atropine demonstrates a pronounced dependence on pH conditions, with maximum stability occurring in the acidic range between pH 3.5 and 4.0 [19] [20] [21]. At this optimal pH range, atropine experiences minimal degradation and maintains chemical integrity over extended storage periods [19] [21]. The pH-rate profile for atropine hydrolysis shows characteristic V-shaped kinetics, with increasing degradation rates at both higher and lower pH values [20].
Below pH 3, acid-catalyzed hydrolysis becomes the predominant degradation mechanism, with the reaction rate increasing as the hydrogen ion concentration rises [20]. The protonated form of atropine serves as the reactive species in this pH range, undergoing nucleophilic attack by water molecules [20]. Conversely, above pH 5, base-catalyzed hydrolysis accelerates as hydroxide ion concentration increases [20]. This mechanism involves direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon [20].
Clinical formulations must consider these pH stability relationships when developing atropine-containing preparations [19] [21]. Although atropine demonstrates maximum stability at pH 2-4, this acidic range proves poorly tolerated for ocular applications where physiological pH approaches 7 [19]. Consequently, formulation scientists must balance chemical stability against biological compatibility, often accepting reduced stability to achieve acceptable tolerability [19].
Extended stability studies demonstrate the practical implications of pH-dependent degradation [21] [36]. Atropine solutions maintained at pH 6.1 show acceptable stability for six months at 25°C, with concentrations remaining within 90-110% of initial values [21] [36]. However, samples with pH values exceeding 7 demonstrate accelerated formation of tropic acid, the primary degradation product that lacks antimuscarinic activity [19] [21].
pH Range | Stability Classification | Degradation Rate | Primary Mechanism |
---|---|---|---|
< 3.0 | Low stability [20] | High (acid-catalyzed) [20] | H⁺-catalyzed hydrolysis [20] |
3.5-4.0 | Maximum stability [20] | Minimal [20] | Optimal stability zone [20] |
5.0-6.0 | Moderate stability [21] | Moderate [21] | Transition zone [21] |
7.0-8.0 | Low stability [19] | High (base-catalyzed) [19] | Base-catalyzed hydrolysis [19] |
> 8.0 | Very low stability [20] | Very high [20] | Rapid alkaline hydrolysis [20] |
Atropine demonstrates sensitivity to light exposure, requiring protection from photolytic degradation during storage and handling [4] [16]. The compound is classified as light-sensitive, indicating that exposure to ultraviolet and visible light can initiate degradation reactions that compromise chemical integrity [4]. Photolytic degradation represents a significant concern for pharmaceutical formulations, necessitating the use of amber containers and controlled lighting conditions [4].
The photodegradation process involves the absorption of light energy by the aromatic chromophore of the tropic acid component, leading to electronic excitation and subsequent chemical reactions [5]. The ultraviolet absorption characteristics of atropine, with maxima at 252, 258, and 262 nanometers, correspond to wavelengths commonly present in ambient lighting conditions [5]. This overlap between absorption characteristics and environmental light exposure creates the potential for continuous photolytic stress [5].
Photolytic degradation pathways may involve multiple mechanisms including direct photolysis of the ester bond and photo-oxidation of the aromatic ring system [4]. The excited state molecules can undergo various reaction pathways including molecular rearrangements, bond cleavage reactions, and radical formation processes [4]. These photochemical processes result in the formation of degradation products that differ from those produced through thermal or pH-mediated hydrolysis [4].
Prevention of photolytic degradation requires specific storage conditions including protection from light exposure and the use of appropriate packaging materials [4] [16]. Amber glass containers effectively filter harmful wavelengths while allowing visual inspection of the contents [4]. Temperature control in combination with light protection provides optimal conditions for maintaining atropine stability during long-term storage [4] [36].
Atropine belongs to the tropane alkaloid family, sharing structural similarities with hyoscyamine, scopolamine, and cocaine while exhibiting distinct chemical and physical properties [23] [24] [25]. The fundamental tropane ring system (8-azabicyclo[3.2.1]octane) provides the common structural framework, but variations in substitution patterns and stereochemistry result in significant differences in stability, reactivity, and properties [23] [25] [28].
Hyoscyamine, the single l-enantiomer form, demonstrates nearly identical chemical properties to atropine but exhibits enhanced antimuscarinic potency due to its homochiral nature [24] [27]. The l-hyoscyamine component possesses 98% of the anticholinergic power of atropine, while the racemic mixture shows reduced overall activity due to the presence of the less active d-isomer [27]. Both compounds undergo similar hydrolysis pathways, yielding tropine and tropic acid as primary degradation products [24] [41].
Scopolamine exhibits enhanced thermal stability compared to atropine, attributed to the presence of an epoxide bridge that restricts molecular flexibility [14] [24]. Comparative thermal degradation studies demonstrate that scopolamine maintains greater integrity under identical temperature stress conditions [14]. The additional oxygen-containing ring system in scopolamine also influences its solubility characteristics and chemical reactivity patterns [24] [26].
Cocaine represents a structurally related tropane alkaloid with a different substitution pattern, featuring a methyl ester group instead of the hydroxyl-containing tropic acid moiety found in atropine [25] [28]. This structural difference results in distinct stability profiles and degradation pathways, with cocaine showing different pH-dependent behavior and thermal characteristics [25]. The absence of the hydroxyl group eliminates certain hydrogen bonding interactions that influence solubility and reactivity [25].
The hydrolysis products tropine and tropic acid represent the fundamental building blocks of tropane alkaloid chemistry [22] [41]. Tropine, the alcohol component, demonstrates greater chemical stability as an isolated molecule due to the absence of the labile ester linkage [41]. Tropic acid, containing a chiral center at the α-carbon, exhibits different optical activity depending on its stereochemical configuration [41]. These degradation products lack the antimuscarinic activity of the parent alkaloids, making stability considerations crucial for maintaining biological activity [19] [21].
Alkaloid | Molecular Formula | Molecular Weight | Stereochemistry | Stability Comparison | Activity |
---|---|---|---|---|---|
Atropine | C₁₇H₂₃NO₃ [1] | 289.37 [1] | Racemic mixture [1] [7] | Moderate thermal stability [14] | Antimuscarinic (racemic) [7] |
Hyoscyamine (L-form) | C₁₇H₂₃NO₃ [27] | 289.37 [27] | Single enantiomer (L) [27] | Similar to atropine [24] | 98% antimuscarinic potency [27] |
Scopolamine | C₁₇H₂₁NO₄ [24] | 303.35 [24] | Single configuration [24] | More thermally stable [14] [24] | 92% antimuscarinic potency [27] |
Cocaine | C₁₇H₂₁NO₄ [25] | 303.35 [25] | Single configuration [25] | Different stability profile [25] | Local anesthetic/stimulant [25] |
Tropine | C₈H₁₅NO [41] | 141.21 [41] | Achiral [41] | More stable (alcohol) [41] | Inactive (hydrolysis product) [22] |
Tropic acid | C₉H₁₀O₃ [41] | 166.17 [41] | Chiral center [41] | Acid component [41] | Inactive (hydrolysis product) [19] |
The Solanaceae family represents the primary natural source of atropine, with this tropane alkaloid being found across numerous genera within this taxonomically diverse family [1] [2]. The biosynthesis and accumulation of atropine in Solanaceous plants occurs through a highly conserved biochemical pathway, despite the considerable evolutionary distances between different genera [3] [4]. This distribution pattern reflects the fundamental importance of tropane alkaloids as defensive compounds within this plant family [5] [6].
Atropa belladonna stands as the archetypal atropine-producing species within the Solanaceae family, serving as both the historical source from which atropine was first isolated and characterized, and continuing to represent one of the most significant natural reservoirs of this alkaloid [1] [7]. The species demonstrates remarkable variability in atropine content across different plant tissues, with roots typically containing the highest concentrations ranging from 0.2 to 8.06 percent dry weight, while leaves contain between 0.28 and 2.88 percent dry weight [8] [9] [10]. Stems contain notably lower concentrations at 0.02 to 1.42 percent dry weight, whereas reproductive structures including seeds and fruits contain intermediate to high levels, with fruits containing up to 4.67 percent atropine [9] [10].
The cellular and tissue-specific distribution of atropine within Atropa belladonna reflects the complex interplay between biosynthesis, transport, and storage mechanisms [11] [12]. Research utilizing radiolabeled precursors has demonstrated that the primary sites of atropine biosynthesis are located in the root tissues, particularly in the lateral roots where the key biosynthetic enzymes exhibit their highest expression levels [12] [3]. The alkaloid is subsequently transported through the vascular system to aerial tissues where it accumulates in specialized storage cells [11] [13].
Environmental and developmental factors significantly influence atropine accumulation in Atropa belladonna, with alkaloid content varying considerably between wild and cultivated populations [9] [10]. The total alkaloid content in wild populations from the Sari-Kiassar region has been measured at 2.88 percent for leaves and 8.06 percent for roots, while cultivated varieties typically show somewhat lower but more consistent concentrations [9]. This variation reflects both genetic diversity within the species and the influence of environmental conditions on secondary metabolite production [10].
Datura stramonium represents another major source of atropine within the Solanaceae family, distinguished by its widespread global distribution and notably high overall tropane alkaloid production [14] [15]. This species has been documented to possess the highest tropane alkaloid production levels among all Solanaceae family members, with atropine concentrations typically ranging from 0.2 to 0.8 percent in whole plant material [5] [14]. However, the distribution of atropine within different plant organs shows considerable variation, with leaves containing between 0.030 and 0.090 percent atropine, while seeds contain approximately 0.1 milligrams per individual seed [5] [15].
The temporal dynamics of atropine accumulation in Datura stramonium follow distinct developmental patterns that reflect the changing metabolic priorities of the plant throughout its life cycle [15]. During the vegetative growth phase, atropine concentrations are typically higher in aerial tissues, particularly in young leaves where the alkaloid may serve both as a storage compound and as an immediate defensive agent [15]. As the plant transitions to reproductive growth, the distribution pattern shifts, with atropine concentrations declining in vegetative tissues while increasing in reproductive structures [15].
The biosynthetic capacity of Datura stramonium has been extensively characterized through molecular genetic studies, revealing the presence of expanded gene families encoding key enzymes in the tropane alkaloid pathway [16] [14]. The putrescine methyltransferase gene family, responsible for the first committed step in tropane alkaloid biosynthesis, shows significant expansion in Datura species compared to other Solanaceae genera [16]. This expansion correlates with the enhanced biosynthetic capacity observed in this genus and may represent an evolutionary adaptation to increased herbivore pressure [14] [17].
Hyoscyamus niger occupies a distinctive position among atropine-producing Solanaceae species due to its unique alkaloid profile and tissue-specific accumulation patterns [18] [19] [20]. The species demonstrates considerable variation in atropine content across different tissues, with leaves containing between 0.10 and 0.143 percent dry weight, roots containing 0.08 to 0.18 percent, and seeds containing 0.05 to 0.143 percent [18] [19] [20]. This distribution pattern reflects the species-specific adaptations in alkaloid metabolism and transport that distinguish Hyoscyamus niger from other tropane alkaloid-producing plants [19].
The alkaloid composition in Hyoscyamus niger shows marked geographical variation, with plants from different elevations and climatic zones demonstrating substantially different atropine concentrations [18]. Research conducted on populations from Iran revealed that plants growing at lower elevations (1300 meters above sea level) contained significantly higher atropine concentrations compared to those at higher elevations (1900-2200 meters) [18]. This altitudinal gradient in alkaloid content suggests strong environmental influences on secondary metabolite production and may reflect adaptive responses to varying biotic and abiotic stresses [18].
The cellular localization of atropine biosynthesis in Hyoscyamus niger follows the general Solanaceae pattern, with primary synthesis occurring in root tissues followed by transport to aerial parts [19] [21]. However, the species demonstrates unique characteristics in the tissue-specific expression of biosynthetic enzymes, particularly the tropinone reductases that catalyze key branch points in the alkaloid pathway [21]. The differential expression of these enzymes contributes to the distinctive alkaloid profile observed in Hyoscyamus niger compared to other tropane alkaloid-producing species [21].
The spatial organization of atropine biosynthesis and accumulation within Solanaceous plants follows a highly conserved pattern that reflects the fundamental physiological constraints and adaptive advantages associated with tropane alkaloid production [12] [3]. The primary sites of biosynthesis are consistently located in root tissues, particularly in the actively growing lateral roots where the metabolic machinery for alkaloid production is most highly concentrated [21] [12]. This root-localized biosynthesis pattern represents a widespread characteristic across all major atropine-producing genera within the Solanaceae family [12] [15].
The transport of atropine from biosynthetic sites in the roots to storage locations in aerial tissues occurs through the plant vascular system, involving both xylem and phloem transport mechanisms [13] [22]. Research utilizing radiolabeled atropine has demonstrated that the alkaloid moves readily through plant tissues following application to root systems, with subsequent accumulation occurring preferentially in leaf tissues [13]. The transport efficiency varies considerably with plant developmental stage, with mature plants demonstrating significantly enhanced transport capacity compared to seedlings [22].
Storage and accumulation of atropine within aerial tissues occurs in specialized cellular compartments that minimize interference with normal cellular metabolism while maximizing defensive effectiveness [12] [15]. The highest concentrations are typically found in epidermal and sub-epidermal cell layers where the alkaloid can provide immediate protection against herbivore attack [15]. Additional storage occurs in vascular tissues and in specialized idioblasts that serve as dedicated alkaloid storage cells [15].
The tissue-specific distribution of atropine shows considerable variation between different plant organs and developmental stages [12] [15]. In Duboisia myoporoides, detailed analysis revealed that scopolamine and hyoscyamine (the immediate precursor to atropine) accumulate primarily in leaf tissues, with concentrations reaching 14.77 milligrams per gram dry weight for scopolamine and 3.01 milligrams per gram for hyoscyamine [12]. In contrast, the early pathway intermediate littorine was found exclusively in root tissues at concentrations of 0.46 milligrams per gram [12].
The evolutionary origins and distribution of atropine biosynthesis represent one of the most compelling examples of convergent evolution in plant secondary metabolism [23] [3]. Tropane alkaloid production has evolved independently multiple times across distantly related plant families, including Solanaceae, Erythroxylaceae, Convolvulaceae, Brassicaceae, Euphorbiaceae, Rhizophoraceae, and Proteaceae [23] [24]. This repeated evolutionary emergence suggests strong selective advantages associated with tropane alkaloid production in diverse ecological contexts [23] [17].
Within the Solanaceae family, phylogenetic analysis reveals that the capacity for medicinal tropane alkaloid production, including atropine biosynthesis, likely evolved in early ancestral lineages but has been subsequently lost in most derived groups [3] [4]. The retention of this biosynthetic capacity in genera such as Atropa, Datura, and Hyoscyamus represents evolutionary exceptions rather than the family-wide norm [3]. This pattern of repeated loss suggests that tropane alkaloid production involves significant metabolic costs that may outweigh the defensive benefits in certain ecological contexts [4].
The molecular basis for convergent evolution in tropane alkaloid biosynthesis has been elucidated through comparative genomic studies of distantly related alkaloid-producing species [23]. In Erythroxylum coca, the tropinone reduction step of alkaloid biosynthesis is catalyzed by enzymes belonging to the aldo-keto reductase family, while in Solanaceae species, this same reaction is performed by short-chain dehydrogenase/reductase family enzymes [23]. This fundamental difference in enzymatic machinery demonstrates that the biochemical capacity for tropane alkaloid production has been independently recruited from different metabolic pathways [23].
The evolutionary dynamics of atropine biosynthesis within Solanaceae lineages show evidence of both gene duplication and subsequent functional diversification [3] [4]. The conserved gene clusters responsible for tropane alkaloid production have undergone expansion in some lineages while being lost in others, reflecting the ongoing evolutionary tension between the defensive benefits and metabolic costs of alkaloid production [4]. Gene duplication events have been particularly important in generating the enzymatic diversity necessary for producing the full spectrum of tropane alkaloids observed in different species [3].
Atropine serves multiple interconnected ecological functions within plant defense systems, operating through direct toxic effects on herbivores and pathogens as well as through more subtle influences on plant-herbivore interactions [6] [25] [26]. The primary mechanism of action involves competitive antagonism of muscarinic acetylcholine receptors, which disrupts normal neurotransmission in animals that consume plant tissues containing the alkaloid [6] [25]. This anticholinergic activity produces a range of physiological effects in herbivores, including altered heart rate, disrupted digestive function, and impaired nervous system function [25].
The effectiveness of atropine as a defensive compound varies considerably depending on the evolutionary history and physiological adaptations of potential herbivores [26] [27]. Generalist herbivores typically show strong avoidance responses to atropine-containing plant tissues due to the immediate adverse physiological effects produced by the alkaloid [6] [26]. These effects include reduced feeding rates, altered digestive efficiency, and in severe cases, neurological symptoms that discourage continued consumption [6]. The deterrent effect is particularly pronounced in vertebrate herbivores, which possess muscarinic receptor systems similar to those targeted by atropine in humans [25].
Specialist herbivores that have coevolved with atropine-producing plants demonstrate varying degrees of tolerance or resistance to the alkaloid [26] [27]. Some specialist insects have evolved detoxification mechanisms that allow them to metabolize atropine and related tropane alkaloids, reducing the toxic effects and enabling them to exploit this otherwise well-defended plant resource [26]. However, even in these adapted species, atropine often imposes significant metabolic costs associated with detoxification processes, which can reduce growth rates and reproductive success [27].
The temporal and spatial patterns of atropine accumulation within plants reflect optimization for defensive effectiveness while minimizing metabolic costs [6] [26]. The concentration of biosynthetic activity in root tissues allows plants to produce alkaloids using resources that are less critical for immediate photosynthetic processes [12]. The subsequent transport and accumulation of atropine in aerial tissues, particularly in young leaves and reproductive structures, provides protection for the most valuable and vulnerable plant parts [15]. This distribution pattern ensures that defensive compounds are present where they are most likely to encounter herbivore attacks while minimizing interference with essential physiological processes [6].
Acute Toxic